Cas no 1903893-24-2 ((4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone)

(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone is a heterocyclic compound featuring a quinoline and quinoxaline scaffold linked via a piperidine moiety. This structure imparts potential utility in medicinal chemistry, particularly as a pharmacophore in the development of kinase inhibitors or other biologically active agents. The quinoline and quinoxaline groups contribute to strong π-π stacking interactions, enhancing binding affinity to target proteins. The piperidine linker offers conformational flexibility, improving solubility and bioavailability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The compound’s distinct structural features suggest applicability in oncology or CNS research, though specific biological activity would require empirical validation.
(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone structure
1903893-24-2 structure
Product Name:(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone
CAS No:1903893-24-2
MF:C23H20N4O2
MW:384.430504798889
CID:6169851
PubChem ID:92082483
Update Time:2025-06-14

(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
    • (4-quinolin-8-yloxypiperidin-1-yl)-quinoxalin-2-ylmethanone
    • AKOS025345269
    • 1903893-24-2
    • (4-(quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone
    • F6474-3563
    • (4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone
    • Inchi: 1S/C23H20N4O2/c28-23(20-15-25-18-7-1-2-8-19(18)26-20)27-13-10-17(11-14-27)29-21-9-3-5-16-6-4-12-24-22(16)21/h1-9,12,15,17H,10-11,13-14H2
    • InChI Key: AUBMIYKHOBYXBL-UHFFFAOYSA-N
    • SMILES: O(C1=CC=CC2=CC=CN=C12)C1CCN(C(C2C=NC3C=CC=CC=3N=2)=O)CC1

Computed Properties

  • Exact Mass: 384.15862589g/mol
  • Monoisotopic Mass: 384.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 565
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 68.2Ų

(4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6474-3563-2μmol
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F6474-3563-5μmol
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F6474-3563-10μmol
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F6474-3563-20μmol
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F6474-3563-1mg
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F6474-3563-2mg
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F6474-3563-3mg
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F6474-3563-4mg
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F6474-3563-5mg
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F6474-3563-10mg
2-[4-(quinolin-8-yloxy)piperidine-1-carbonyl]quinoxaline
1903893-24-2 90%+
10mg
$79.0 2023-05-17

Additional information on (4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone

Comprehensive Overview of (4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone (CAS No. 1903893-24-2)

The compound (4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone (CAS No. 1903893-24-2) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, combining quinoline and quinoxaline moieties, positions it as a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural resemblance to known bioactive scaffolds.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments in oncology and neurology. The quinoline-quinoxaline hybrid framework of this compound aligns with current trends in fragment-based drug design, where researchers prioritize molecules with high ligand efficiency. Its piperidine linker further enhances its versatility, allowing for optimized ADME properties—a critical factor in modern drug development pipelines.

From a synthetic chemistry perspective, CAS No. 1903893-24-2 exemplifies the growing interest in C-H functionalization strategies. The quinolin-8-yloxy group introduces challenges in regioselective synthesis, making it a valuable case study for catalytic methodologies. Laboratories focusing on green chemistry are exploring eco-friendly routes to synthesize this compound, leveraging photocatalysis or electrochemical oxidation to minimize waste.

The compound’s potential extends beyond pharmaceuticals. In materials science, its conjugated aromatic system makes it a candidate for organic electronics, such as OLEDs or sensors. The quinoxaline core is known for its electron-accepting properties, which could be harnessed in photovoltaic devices. This dual applicability underscores its relevance in interdisciplinary research.

Analytical characterization of (4-(Quinolin-8-yloxy)piperidin-1-yl)(quinoxalin-2-yl)methanone often involves advanced techniques like LC-MS and NMR spectroscopy. Its logP and solubility profiles are frequently discussed in forums, reflecting the broader industry focus on property-based design. Computational chemists also employ molecular docking simulations to predict its interactions with biological targets, a topic trending in AI-driven drug discovery communities.

Regulatory and patent landscapes surrounding this compound are evolving. As of 2023, several PCT applications reference its derivatives, highlighting its commercial potential. Researchers should monitor updates from agencies like the FDA or EMA regarding its classification, especially in light of recent guidelines on impurity control in APIs.

In conclusion, CAS No. 1903893-24-2 represents a compelling intersection of chemistry and innovation. Its multifaceted applications—from precision medicine to smart materials—make it a compound worth watching in the coming decade. As synthetic methodologies advance and high-throughput screening becomes more accessible, its role in addressing global health and technology challenges will likely expand.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.